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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302

In the landscape of cancer therapeutics, the development of RAF inhibitors has been a critical
advancement, particularly for melanomas harboring the BRAF V600E mutation. However, the
efficacy of first-generation inhibitors has been hampered by the paradoxical activation of the
MAPK pathway in cells with wild-type BRAF, a phenomenon driven by the formation of RAF
dimers. SHR902275, a novel spiro amide compound, has emerged as a potent and selective
next-generation RAF inhibitor designed to overcome this limitation by effectively targeting both
RAF monomers and dimers, showing particular promise for cancers with RAS mutations.

First-generation RAF inhibitors, such as vemurafenib, are highly effective at inhibiting the
constitutively active BRAF V60OE monomer. However, in cells with wild-type BRAF and
upstream RAS mutations, these inhibitors can promote the formation of BRAF-CRAF or CRAF-
CRAF dimers, leading to the transactivation of the uninhibited protomer and subsequent
paradoxical activation of the MEK-ERK signaling pathway. This has been a significant clinical
challenge, contributing to acquired resistance and the development of secondary malignancies.

SHR902275 was developed to address this challenge by potently inhibiting both wild-type and
mutant forms of RAF, thereby suppressing the signaling output from both monomeric and
dimeric RAF complexes. This dual activity is crucial for its efficacy in tumors driven by RAS
mutations, where RAF signaling is dependent on dimerization.

Quantitative Comparison of Inhibitory Activity

Biochemical and cellular assays have demonstrated the potent and broad-spectrum activity of
SHR902275 against various RAF isoforms and in different cellular contexts.
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Target/Cell Line Genotype IC50/GI50 (nM) Implied Target

Biochemical Assays

CRAF Wild-type 1.6 Dimer component
bRAF Wild-type 10 Dimer component
bRAF V600E Mutant 5.7 Monomer

Cellular Assays

H358 KRAS mutant 15 Dimer-driven signaling
Monomer-driven
A375 BRAF V600E 0.17 _ ,
signaling
Calué KRAS mutant 0.4 Dimer-driven signaling
SK-MEL2 NRAS mutant 0.32 Dimer-driven signaling

Table 1: In vitro inhibitory activity of SHR902275. IC50 values represent the concentration
required for 50% inhibition of enzyme activity in biochemical assays. GI50 values represent the
concentration required for 50% inhibition of cell growth in cellular assays. Data sourced from
Zhao P, et al. Eur J Med Chem. 2022.

The data clearly indicates that SHR902275 is a highly potent inhibitor of both wild-type RAF
isoforms (CRAF and bRAF), which are key components of the signaling-competent RAF dimers
in RAS-mutant cancers. Its low nanomolar IC50 values against these kinases are indicative of
its ability to effectively suppress dimer activity. Concurrently, SHR902275 demonstrates potent
inhibition of the oncogenic BRAF V600E monomer, with an IC50 of 5.7 nM.

The cellular activity of SHR902275 further underscores its dual action. In the A375 cell line,
which is driven by the BRAF V600E monomer, SHR902275 shows a G150 of 0.17 nM,
highlighting its potent anti-monomer activity. Crucially, in cell lines with KRAS (H358 and Calu6)
and NRAS (SK-MEL?2) mutations, where RAF signaling is dependent on dimerization,
SHR902275 exhibits potent anti-proliferative effects with GI50 values in the low nanomolar
range. This demonstrates its efficacy in blocking dimer-driven signaling and overcoming the
paradoxical activation that limits first-generation inhibitors.
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Signaling Pathways and Mechanism of Action

The differential effects of first-generation RAF inhibitors and SHR902275 on RAF signaling can
be visualized in the following pathways:
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Inhibition of monomeric BRAF V600E signaling.

In cells with the BRAF V600E mutation, the kinase is constitutively active as a monomer,
independent of RAS activation. Both first-generation inhibitors and SHR902275 effectively
block the activity of this monomer, leading to the inhibition of the downstream MEK-ERK
pathway and a reduction in cell proliferation.
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Paradoxical activation by first-generation RAF inhibitors.

In cells with mutant RAS, signaling proceeds through RAF dimers. First-generation inhibitors
bind to one protomer in the dimer, which paradoxically enhances the activity of the other
protomer, leading to increased MEK-ERK signaling and cell proliferation.
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Inhibition of RAF dimer signaling by SHR902275.

SHR902275 effectively inhibits the activity of RAF dimers in RAS-mutant cells, blocking the
downstream signaling cascade and preventing cell proliferation.
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Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity
of SHR902275.

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory activity (IC50) of SHR902275 against cRAF, wild-
type bRAF, and bRAF V600E.

Methodology:
e Recombinant human cRAF, bRAF, and bRAF V600E kinases were used.
e The kinase activity was measured using a radiometric filter binding assay with [y-33P]ATP.

e Kinases were incubated with the substrate (inactive MEK1) and varying concentrations of
SHR902275 in a kinase reaction buffer.

e The reaction was initiated by the addition of [y-33P]ATP and incubated at room temperature.

e The reaction was stopped, and the mixture was transferred to a phosphocellulose filter plate
to capture the phosphorylated substrate.

e The plate was washed to remove unincorporated [y-33P]ATP.
e The amount of incorporated radioactivity was quantified using a scintillation counter.

e |C50 values were calculated by fitting the dose-response data to a four-parameter logistic
equation.
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Prepare reaction mix:
- Recombinant RAF kinase
- Inactive MEK1 (substrate)
- Varying [SHR902275]
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 To cite this document: BenchChem. [SHR902275: A New Generation RAF Inhibitor Targeting
Both Monomers and Dimers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411302#comparing-the-effect-of-shr902275-on-raf-
dimers-versus-monomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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